3-(4-Isopropylbenzylidene)pyrrolidin-2-one
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Overview
Description
3-(4-Isopropylbenzylidene)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural products and synthetic compounds. The presence of the pyrrolidin-2-one moiety in various drugs and natural compounds has garnered significant attention due to its potential pharmaceutical applications .
Preparation Methods
The synthesis of 3-(4-Isopropylbenzylidene)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Isopropylbenzylidene)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-(4-Isopropylbenzylidene)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, compounds containing the pyrrolidin-2-one moiety have shown potential as antimicrobial, anti-inflammatory, anticancer, and antidepressant agents . Additionally, these compounds are used in the synthesis of various alkaloids and unusual β-amino acids, which have significant pharmaceutical importance .
Mechanism of Action
The mechanism of action of 3-(4-Isopropylbenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-Isopropylbenzylidene)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolone and pyrrolidinone derivatives. These compounds share the five-membered lactam structure but differ in their substituents and functional groups. Pyrrolone derivatives, for example, exhibit diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity compared to other pyrrolidin-2-one derivatives .
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(3Z)-3-[(4-propan-2-ylphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C14H17NO/c1-10(2)12-5-3-11(4-6-12)9-13-7-8-15-14(13)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)/b13-9- |
InChI Key |
MUZZMBJAVRZPSG-LCYFTJDESA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/CCNC2=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2CCNC2=O |
Origin of Product |
United States |
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